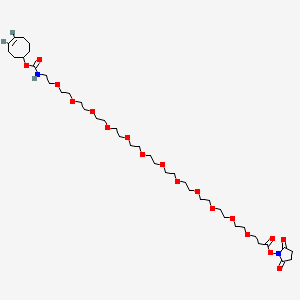![molecular formula C16H11N3O2S B2696444 3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE CAS No. 892299-98-8](/img/structure/B2696444.png)
3-(3-PYRIDYLMETHYL)-2-THIOXO-2,3-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-4(1H)-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the benzofuro[3,2-d]pyrimidine family, which has garnered significant interest due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one, can be achieved through aza-Wittig reactions. This involves the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
化学反应分析
Types of Reactions
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzofuro moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuro[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzofuro[3,2-d]pyrimidines .
科学研究应用
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting key enzymes and receptors involved in disease processes. For example, as a bioisostere of quinazoline derivatives, it may inhibit tyrosine kinases, leading to the suppression of cancer cell proliferation .
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Gefitinib, erlotinib, and tandutinib.
Benzofuro[3,2-d]pyrimidine Derivatives: Other derivatives with different substituents on the benzofuro and pyrimidine rings.
Uniqueness
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-1benzofuro[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sulfur-containing moiety also differentiates it from other benzofuro[3,2-d]pyrimidine derivatives, potentially enhancing its pharmacological properties .
属性
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15-14-13(11-5-1-2-6-12(11)21-14)18-16(22)19(15)9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIXKGFKSOOKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
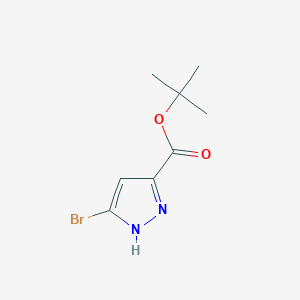
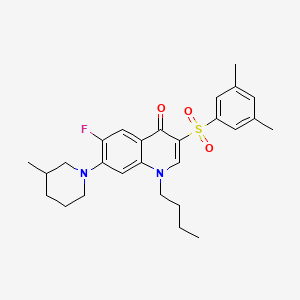
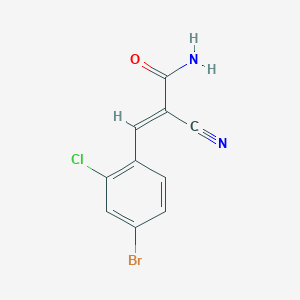

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)
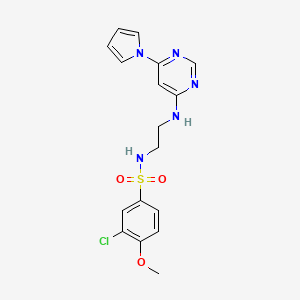
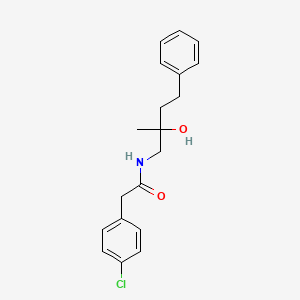
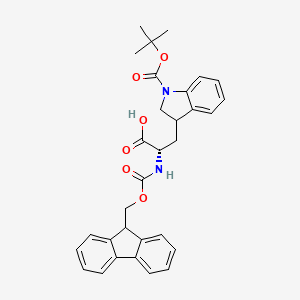
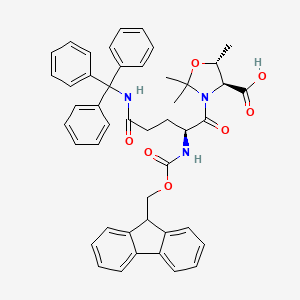
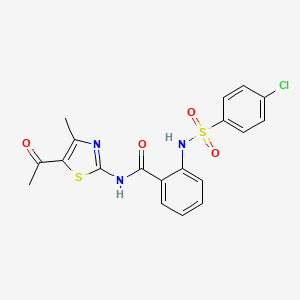
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
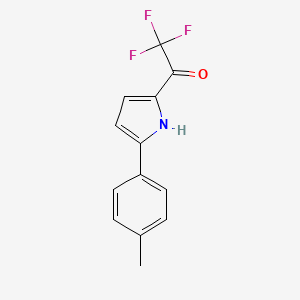
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
